molecular formula C9H12O2S2 B018490 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione CAS No. 55727-23-6

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

Cat. No. B018490
CAS RN: 55727-23-6
M. Wt: 216.3 g/mol
InChI Key: PGPIRMKKHQOWIK-UHFFFAOYSA-N
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Patent
US07064126B2

Procedure details

To a solution of 2,4-pentanedione (10.5 ml) in dimethylformamide (200 ml) was added potassium carbonate (42.5 g) then carbon disulfide (9.3 ml). To the resulting mixture was added 1,3-dibromopropane, dropwise over 40 min. The mixture was stirred at ambient temperature under a nitrogen atmosphere for 20 hrs. then ice/water (200 ml) was added and the suspension was stirred for 1 hr. The solid was collected by filtration, washed with water and then recrystallised from ethanol to give the sub-title compound as a solid (23.3 g).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].C(=O)([O-])[O-].[K+].[K+].[C:14](=[S:16])=[S:15].Br[CH2:18][CH2:19][CH2:20]Br>CN(C)C=O>[S:15]1[CH2:20][CH2:19][CH2:18][S:16][C:14]1=[C:3]([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.5 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
42.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9.3 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr
Step Four
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature under a nitrogen atmosphere for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension was stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
S1C(SCCC1)=C(C(C)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.